

Unraveling the Molecular Architecture of Erythrinin G: A Technical Guide

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Compound of Interest

Compound Name: Erythrinin G

Cat. No.: B15592321

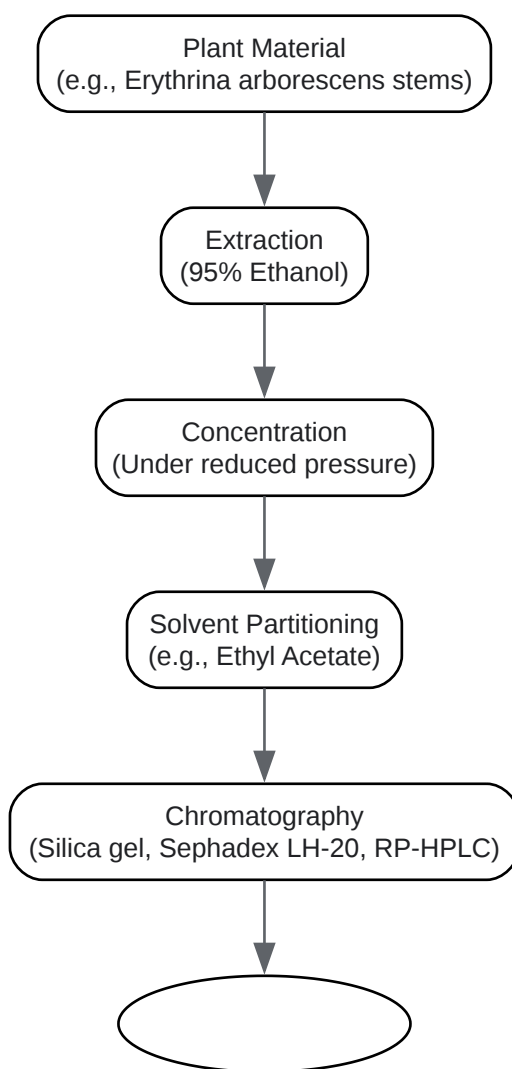
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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure elucidation of **Erythrinin G**, a naturally occurring isoflavonoid. **Erythrinin G** was first isolated from the ethanol extract of *Erythrina arborescens* and has also been identified in the bark of *Erythrina variegata*. This document details the experimental protocols and spectroscopic data that were pivotal in determining its molecular structure, presenting the information in a clear and accessible format for researchers in natural product chemistry and drug development.

Isolation and Purification

The journey to elucidating the structure of **Erythrinin G** began with its isolation from natural sources. The general workflow for isolating this isoflavonoid is outlined below.



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Caption: General workflow for the isolation of **Erythrinin G**.

Experimental Protocol: Isolation

- **Extraction:** The air-dried and powdered plant material (e.g., stems of *Erythrina arborescens*) is extracted with 95% ethanol at room temperature.
- **Concentration:** The ethanol extract is concentrated under reduced pressure to yield a crude residue.
- **Solvent Partitioning:** The residue is suspended in water and partitioned successively with different solvents, such as ethyl acetate, to separate compounds based on their polarity. The

fraction containing **Erythrinin G** is collected.

- Chromatography: The targeted fraction is subjected to multiple chromatographic steps for purification. This typically involves:
 - Silica Gel Column Chromatography: The extract is loaded onto a silica gel column and eluted with a gradient of solvents (e.g., chloroform-methanol) to separate major fractions.
 - Sephadex LH-20 Column Chromatography: Fractions containing **Erythrinin G** are further purified on a Sephadex LH-20 column, often using methanol as the eluent.
 - Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Final purification is achieved using RP-HPLC to yield pure **Erythrinin G**.

Spectroscopic Data and Structure Elucidation

The determination of **Erythrinin G**'s chemical structure relied on a combination of spectroscopic techniques, including Mass Spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry

High-resolution mass spectrometry is crucial for determining the molecular formula of a compound.

Table 1: Mass Spectrometry Data for **Erythrinin G**

Technique	Ion	Observed m/z	Calculated m/z	Molecular Formula
HR-ESI-MS	$[M + H]^+$	Data not available in search results	Data not available in search results	$C_{20}H_{18}O_6$

Note: Specific HR-ESI-MS data was not available in the initial search results, but the molecular formula is confirmed as $C_{20}H_{18}O_6$.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1D (^1H and ^{13}C) and 2D NMR experiments are fundamental to piecing together the carbon-hydrogen framework of a molecule.

Table 2: ^1H NMR Spectroscopic Data for **Erythrinin G** (Data estimated from related compounds; specific data not available in search results)

Position	δH (ppm)	Multiplicity	J (Hz)
3	~4.5-5.0	dd	~11.0, 5.0
4 α	~2.8-3.0	m	
4 β	~2.6-2.8	m	
8	~6.2-6.4	s	
2'	~7.2-7.4	d	~8.5
3'	~6.8-7.0	d	~8.5
5'	~6.8-7.0	d	~8.5
6'	~7.2-7.4	d	~8.5
2-Me	~1.4-1.5	s	
2-Me	~1.4-1.5	s	
5-OH	~12.0-13.0	s	
4'-OH	~9.0-10.0	s	
3-OH	~5.0-6.0	d	

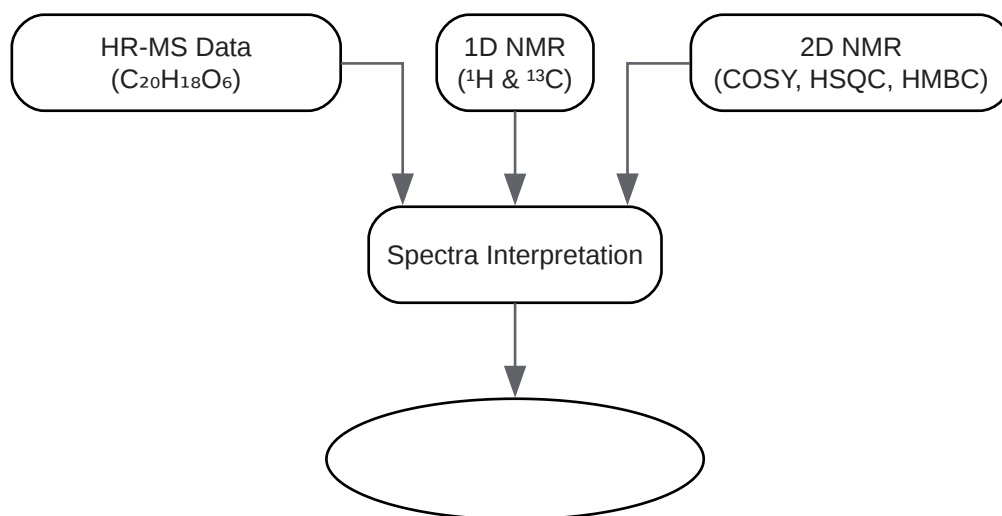
Table 3: ^{13}C NMR Spectroscopic Data for **Erythrinin G** (Data estimated from related compounds; specific data not available in search results)

Position	δC (ppm)
2	~78-80
3	~68-70
4	~28-30
4a	~102-104
5	~160-162
5a	~105-107
6	~158-160
7	~108-110
8	~95-97
9	~155-157
10	~180-182
1'	~122-124
2'	~130-132
3'	~115-117
4'	~157-159
5'	~115-117
6'	~130-132
2-Me	~27-29
2-Me	~27-29

Disclaimer: The NMR data presented in Tables 2 and 3 are estimations based on closely related compounds due to the unavailability of the specific data for **Erythrinin G** in the initial search results. The actual chemical shifts and coupling constants would be found in the primary literature.

Structure Elucidation Workflow

The final structure of **Erythrinin G** was determined by a logical interpretation of the spectroscopic data.



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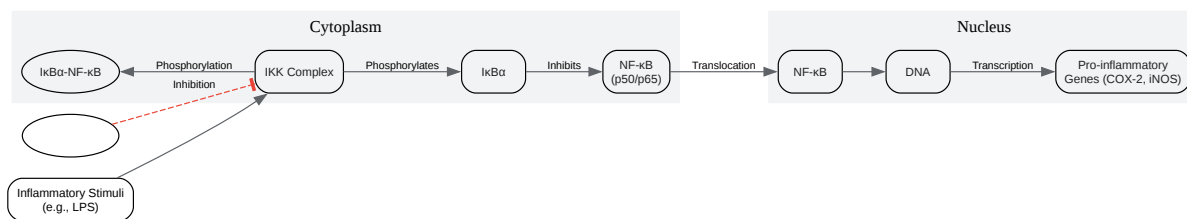
Caption: Logical workflow for the structure elucidation of **Erythrinin G**.

Biological Activity and Potential Signaling Pathways

While specific biological activities for **Erythrinin G** are not extensively documented, compounds isolated from the Erythrina genus are known to possess a range of pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. The isoflavonoid scaffold of **Erythrinin G** suggests potential interaction with various cellular signaling pathways.

Potential Anti-inflammatory Signaling Pathway

Many flavonoids exert their anti-inflammatory effects by modulating the NF-κB signaling pathway.



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Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

Email: info@benchchem.com